2-Desamino-2-methylaminopterin
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Overview
Description
2-Desamino-2-methylaminopterin (DMAP) is a chemical compound that has been widely used in scientific research for its unique properties. DMAP is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is critical for the synthesis of DNA and RNA.
Mechanism of Action
2-Desamino-2-methylaminopterin inhibits DHFR by binding to the enzyme and preventing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is required for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Inhibition of DHFR by this compound leads to the depletion of nucleotides and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in vitro and in vivo. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, colon cancer, and leukemia. This compound has also been shown to inhibit the growth of tumor xenografts in mice.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Desamino-2-methylaminopterin in lab experiments is its potency as an inhibitor of DHFR. This compound has been shown to be more potent than other DHFR inhibitors, such as methotrexate. One limitation of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for research on 2-Desamino-2-methylaminopterin. One direction is the development of new anticancer drugs based on this compound. Another direction is the study of the mechanism of action of this compound in cancer cells. Additionally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new drugs with improved potency and selectivity.
Synthesis Methods
2-Desamino-2-methylaminopterin can be synthesized by reacting 2,4-diamino-5-methyl-6-ethylpyrimidine with 4-(methylnitrosoamino)-benzoic acid. This reaction yields this compound as a yellow solid. The purity of this compound can be increased by recrystallization from ethanol.
Scientific Research Applications
2-Desamino-2-methylaminopterin has been used extensively in scientific research as a potent inhibitor of DHFR. DHFR is an enzyme that is essential for the synthesis of DNA and RNA. Inhibition of DHFR by this compound leads to the depletion of nucleotides and ultimately cell death. This compound has been used in cancer research to study the role of DHFR in cancer cell growth and proliferation. This compound has also been used in the development of new anticancer drugs.
properties
CAS RN |
118869-52-6 |
---|---|
Molecular Formula |
C20H21N7O5 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-amino-2-methylpteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O5/c1-10-24-17(21)16-18(25-10)23-9-13(26-16)8-22-12-4-2-11(3-5-12)19(30)27-14(20(31)32)6-7-15(28)29/h2-5,9,14,22H,6-8H2,1H3,(H,27,30)(H,28,29)(H,31,32)(H2,21,23,24,25)/t14-/m0/s1 |
InChI Key |
XOSWZVVCHBBRAM-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
CC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
synonyms |
2-desamino-2-methylaminopterin |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.